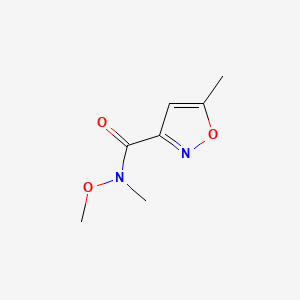
4-(Trifluoroacetyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoroacetyl)benzamide is an organic compound characterized by the presence of a trifluoroacetyl group attached to a benzamide moiety. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications. The trifluoroacetyl group imparts significant electron-withdrawing effects, influencing the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoroacetyl)benzamide typically involves the acylation of benzamide with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The general reaction scheme is as follows:
C6H5CONH2+(CF3CO)2O→C6H4(COCF3)CONH2+CF3COOH
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoroacetyl)benzamide undergoes various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the trifluoroacetyl group can yield the corresponding alcohols or amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroethylbenzamide or trifluoroethylamine derivatives.
Substitution: Formation of nitro- or halogen-substituted benzamides.
Aplicaciones Científicas De Investigación
4-(Trifluoroacetyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its electron-withdrawing trifluoroacetyl group makes it a valuable intermediate in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoroacetyl group, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoroacetyl)benzamide is largely influenced by the trifluoroacetyl group. This group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. The electron-withdrawing nature of the trifluoroacetyl group can also modulate the reactivity of the benzamide moiety, affecting its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group.
4-(Trifluoroacetyl)aniline: Similar structure but with an aniline moiety instead of a benzamide moiety.
4-(Trifluoroacetyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide moiety.
Uniqueness
4-(Trifluoroacetyl)benzamide is unique due to the presence of both the trifluoroacetyl and benzamide groups, which confer distinct chemical and biological properties. The trifluoroacetyl group enhances the compound’s reactivity and stability, while the benzamide moiety provides a versatile platform for further functionalization and interaction with biological targets.
Propiedades
IUPAC Name |
4-(2,2,2-trifluoroacetyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)7(14)5-1-3-6(4-2-5)8(13)15/h1-4H,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUXJNOUINPCNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664386 |
Source


|
| Record name | 4-(Trifluoroacetyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171555-54-7 |
Source


|
| Record name | 4-(Trifluoroacetyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Propenoicacid,3-(5-ethoxy-1,2-dioxolan-3-yl)-,methylester,[3alpha(Z),5bta]-(9CI)](/img/new.no-structure.jpg)
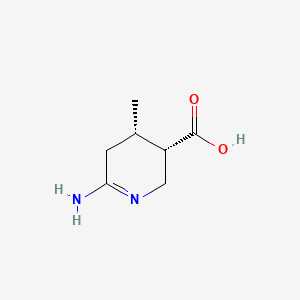

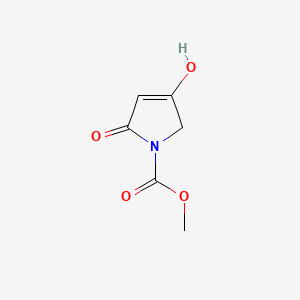
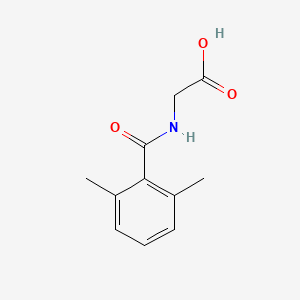
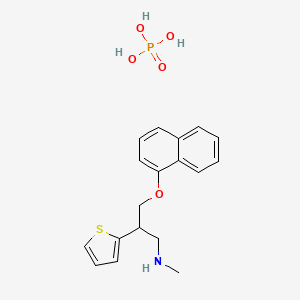
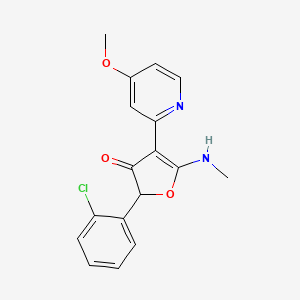

![2-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B573935.png)
